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Abstract
Menisporphine, a member of the oxoisoaporphine class of isoquinoline alkaloids, has

garnered interest within the scientific community for its unique chemical structure and potential

biological activities. First isolated from the rhizomes of Menispermum dauricum DC., this

natural product has been a subject of synthetic chemistry efforts and preliminary biological

investigations. This technical guide provides an in-depth overview of the discovery, history,

physicochemical properties, and synthesis of Menisporphine. It also explores the biological

activities and potential mechanisms of action of related oxoisoaporphine alkaloids, offering

insights for future research and drug development endeavors.

Discovery and History
The discovery of Menisporphine is credited to Junichi Kunitomo and Miyoko Satoh in 1982.

They identified an unknown yellow crystalline substance from the plant Menispermum dauricum

DC., a member of the Menispermaceae family. Through spectral data analysis and total

synthesis, they elucidated its structure as 5,6,9-trimethoxy-7H-dibenzo[de,h]quinolin-7-one and

subsequently named it Menisporphine. This discovery marked the identification of a new type

of isoquinoline alkaloid.

Menispermum dauricum, the natural source of Menisporphine, has a history of use in

traditional Chinese medicine for treating ailments such as sore throat, colitis, and rheumatic
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arthralgia. The isolation of Menisporphine and other related alkaloids from this plant has

opened avenues for investigating the scientific basis of its traditional medicinal applications.

Physicochemical Properties
Detailed experimental data on the physicochemical properties of Menisporphine are not

extensively available in the public domain. However, based on its chemical structure and the

general properties of related alkaloids, the following can be inferred. Due to the lack of specific

experimental values in the reviewed literature, the following table presents expected properties

and data for the closely related and well-studied alkaloid, Morphine, for comparative purposes.

Property
Menisporphine
(Predicted/Inferred)

Morphine (for comparison)

Molecular Formula C₁₉H₁₅NO₄ C₁₇H₁₉NO₃

Molecular Weight 321.33 g/mol 285.34 g/mol [1]

Melting Point

Not reported. Expected to be a

solid with a relatively high

melting point.

255 °C[1]

Solubility

Likely sparingly soluble in

water, with better solubility in

organic solvents like ethanol

and methanol.

Sparingly soluble in water (149

mg/L at 20 °C)[1]. Soluble in

ethanol and methanol[1].

pKa

Not reported. The presence of

a nitrogen atom suggests

basic properties.

8.21 (at 25 °C)[1]

Appearance Yellow crystalline solid. White to pale yellow solid[1].

Experimental Protocols
Isolation of Menisporphine from Menispermum
dauricum
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While the specific details of the original 1982 isolation protocol by Kunitomo and Satoh are not

readily available in full, a general procedure for the extraction and isolation of alkaloids from

Menispermum dauricum can be outlined based on common phytochemical practices.

General Isolation Workflow:

Caption: General workflow for the isolation of Menisporphine.

Detailed Steps:

Extraction: The dried and powdered rhizomes of Menispermum dauricum are subjected to

extraction with a suitable solvent, typically methanol or ethanol, using methods like

maceration or Soxhlet extraction to obtain a crude extract.

Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction to

separate the alkaloids from other neutral and acidic compounds. This involves dissolving the

extract in an acidic aqueous solution, washing with an organic solvent, followed by

basification of the aqueous layer and extraction of the liberated free alkaloids into an

immiscible organic solvent like chloroform.

Chromatographic Separation: The resulting crude alkaloid mixture is then separated using

chromatographic techniques. Column chromatography over silica gel or alumina, with a

gradient elution system of solvents such as chloroform and methanol, is commonly

employed to separate the individual alkaloids.

Purification: Fractions containing Menisporphine, as identified by thin-layer chromatography

(TLC), are combined and further purified by methods like preparative TLC or recrystallization

to yield the pure compound.

Total Synthesis of Menisporphine
Several total syntheses of Menisporphine have been reported, providing routes to obtain the

molecule without reliance on its natural source. One notable approach involves a photoredox-

catalyzed direct C-H arylation of an isoquinoline core.

Illustrative Synthetic Workflow:
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Caption: A conceptual workflow for the total synthesis of Menisporphine.

Key Synthetic Steps (Conceptual):

Preparation of Precursors: A suitably substituted isoquinoline derivative and an

aryldiazonium salt are synthesized as the key building blocks.

Photoredox-Catalyzed C-H Arylation: The isoquinoline core is directly arylated with the

aryldiazonium salt under mild and efficient photoredox-catalyzed conditions. This reaction

forms the crucial carbon-carbon bond between the two aromatic systems.

Cyclization: The resulting aryl-isoquinoline intermediate undergoes a cyclization reaction to

form the characteristic tetracyclic ring system of the oxoisoaporphine core.

Final Modifications: Subsequent functional group manipulations, if necessary, are performed

to yield the final Menisporphine molecule.

Biological Activities and Mechanism of Action
While specific quantitative data for the biological activity of Menisporphine is limited in publicly

available literature, studies on related oxoisoaporphine alkaloids isolated from Menispermum

dauricum provide strong indications of its potential therapeutic effects.

Anti-inflammatory Activity
Several oxoisoaporphine alkaloids from Menispermum dauricum have demonstrated potential

anti-inflammatory activity. For instance, a novel oxoisoaporphine alkaloid,

menisoxoisoaporphine A, was found to inhibit the production of nitric oxide (NO) in

lipopolysaccharide (LPS)-induced RAW264.7 macrophages. Although a specific IC₅₀ value for

Menisporphine is not available, a related compound, menisoxoisoaporphine A, exhibited

significant inhibitory effects.

Potential Anti-inflammatory Signaling Pathway:

Recent research on menisoxoisoaporphine A suggests a potential mechanism of action for this

class of compounds. The study indicated that its anti-inflammatory effects might be mediated

through the inhibition of phosphodiesterase 4B (PDE4B), leading to an increase in intracellular
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cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A (PKA),

which can then suppress the pro-inflammatory NF-κB signaling pathway.

Menisporphine
(or related oxoisoaporphines)
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Click to download full resolution via product page

Caption: Postulated anti-inflammatory signaling pathway for oxoisoaporphine alkaloids.

Cytotoxic Activity
Oxoisoaporphine alkaloids have also been investigated for their potential anticancer properties.

Studies have shown that some of these compounds exhibit cytotoxic activity against various

cancer cell lines. However, specific IC₅₀ values for Menisporphine against different cancer cell

lines are not yet reported in the available literature.

Quantitative Biological Activity Data (Related Compounds):

Compound Biological Activity Cell Line IC₅₀ (µM)

Menisoxoisoaporphine

A

Anti-inflammatory (NO

inhibition)
RAW264.7

Not explicitly stated,

but significant

inhibition observed

Related

Oxoisoaporphine
Cytotoxic Various

Data not available for

Menisporphine

Conclusion and Future Directions
Menisporphine, a fascinating oxoisoaporphine alkaloid, holds promise for further investigation

in the fields of medicinal chemistry and pharmacology. While its discovery and synthesis have

been documented, a comprehensive understanding of its biological activities and mechanism

of action remains to be fully elucidated. Future research should focus on:

Detailed Physicochemical Characterization: Experimental determination of Menisporphine's

melting point, solubility in various solvents, and pKa value is crucial for formulation and drug

delivery studies.

Quantitative Biological Evaluation: Systematic screening of Menisporphine against a panel

of cancer cell lines and in various inflammatory models is needed to determine its specific

IC₅₀ values and therapeutic potential.
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Mechanism of Action Studies: Investigating the precise molecular targets and signaling

pathways affected by Menisporphine will provide a deeper understanding of its biological

effects and guide the development of more potent and selective analogs.

The unique chemical scaffold of Menisporphine and the promising biological activities of

related compounds from Menispermum dauricum make it a compelling candidate for further

exploration in the quest for novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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